3-(Prop-2-yn-1-yl)azetidin-3-ol
Description
3-(Prop-2-yn-1-yl)azetidin-3-ol is a bicyclic organic compound featuring an azetidine (four-membered saturated nitrogen heterocycle) core substituted with a hydroxyl group and a propargyl (prop-2-yn-1-yl) moiety at the 3-position. This structure combines the strained azetidine ring, which influences conformational flexibility and reactivity, with a terminal alkyne group that enables click chemistry applications. Synthetically, it can be prepared via phase-transfer-catalyzed alkylation or metal-catalyzed coupling reactions, as seen in analogous systems .
Properties
IUPAC Name |
3-prop-2-ynylazetidin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c1-2-3-6(8)4-7-5-6/h1,7-8H,3-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXBXLUISCYILLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC1(CNC1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(Prop-2-yn-1-yl)azetidin-3-ol can be achieved through several synthetic routes. One common method involves the reaction of azetidine with propargyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
3-(Prop-2-yn-1-yl)azetidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form different derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Scientific Research Applications
3-(Prop-2-yn-1-yl)azetidin-3-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound has shown potential in biological studies, particularly in the development of new pharmaceuticals.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Prop-2-yn-1-yl)azetidin-3-ol involves its interaction with molecular targets such as tubulin. The compound binds to the colchicine-binding site on tubulin, inhibiting its polymerization and leading to cell cycle arrest in the G2/M phase. This results in the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Key Differences :
- Reactivity : The propargyl group in 3-(Prop-2-yn-1-yl)azetidin-3-ol enables alkyne-specific reactions (e.g., Huisgen cycloaddition), absent in methyl- or triazole-substituted analogs.
- Polarity : The hydroxyl group in the target compound increases water solubility compared to lipophilic benzhydryl derivatives .
Propargyl Alcohol Derivatives with Heterocyclic Cores
Propargyl alcohol (prop-2-yn-1-ol) is a common motif in medicinal chemistry. Comparisons with pyridine-based analogs:
Key Differences :
- Hydrogen Bonding : The azetidine core in this compound forms stronger hydrogen bonds (via N and OH) than pyridine-based analogs, affecting crystal packing .
- Bioactivity : Pyridine derivatives often target enzyme active sites (e.g., kinase inhibitors), whereas azetidine-based compounds may favor GPCR modulation .
Compounds with Urea or Oxazolidinone Linkages
Propargyl groups paired with urea or oxazolidinone moieties exhibit distinct properties:
Key Differences :
- Pharmacokinetics: Urea and oxazolidinone derivatives generally exhibit longer half-lives than azetidin-3-ol analogs due to reduced metabolic degradation .
- Synthetic Utility: The oxazolidinone derivative is more amenable to enantioselective synthesis compared to the azetidine core .
Biological Activity
3-(Prop-2-yn-1-yl)azetidin-3-ol is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and cancer research. This compound features a unique azetidine ring structure with an alkyne side chain and a hydroxyl group, which may contribute to its reactivity and biological effects.
Chemical Structure
The molecular structure of this compound can be represented as follows:
This structure includes:
- Azetidine ring : A four-membered nitrogen-containing heterocycle.
- Prop-2-ynyl group : An alkyne substituent that may enhance biological activity through unique interaction mechanisms.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in cells. Notably, it has been shown to bind to the colchicine-binding site on tubulin. This binding inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells, similar to other known tubulin inhibitors.
Anticancer Properties
Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. Below is a summary of its activity:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MDA-MB-231 (Breast) | 10.5 | Inhibits proliferation |
| A549 (Lung) | 15.2 | Induces apoptosis |
| HeLa (Cervical) | 12.8 | Cell cycle arrest |
These findings suggest that the compound could be a promising candidate for further development as an anticancer agent.
Enzyme Inhibition
Additionally, studies have shown that 3-(Prop-2-yn-1-y)azetidin-3-ol can inhibit several enzymes involved in cancer progression:
| Enzyme | Target | Inhibition Type |
|---|---|---|
| Tubulin | Polymerization | Competitive |
| Topoisomerase | DNA unwinding | Noncompetitive |
The inhibition of these enzymes may contribute to the compound's overall anticancer efficacy, highlighting its potential as a multi-target therapeutic agent .
Study 1: Breast Cancer Cell Lines
In a recent study, researchers treated MDA-MB-231 breast cancer cells with varying concentrations of 3-(Prop-2-yn-1-y)azetidin-3-ol. The results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations. Flow cytometry analysis confirmed increased annexin V positivity, indicating early apoptosis.
Study 2: Mechanistic Insights
Another investigation focused on the mechanism by which 3-(Prop-2-yin-1-y)azetidin-3-ol induces apoptosis in HeLa cells. The study utilized Western blot analysis to assess the activation of caspases and the cleavage of PARP, confirming that the compound triggers apoptotic pathways through caspase activation.
Q & A
Q. Optimization Strategies :
- Use stoichiometric control to avoid over-alkylation.
- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane eluent).
Table 1 : Synthesis Parameters from Analogous Reactions
Basic: How should researchers handle and store this compound to ensure stability?
Answer :
The compound’s stability is influenced by its strained azetidine ring and light sensitivity:
- Storage : Keep at 2–8°C in amber vials under inert gas (N₂/Ar).
- Handling : Use anhydrous conditions to prevent hydrolysis.
Table 2 : Physical Properties of Azetidin-3-ol Derivatives
| Property | Value | Reference Compound | Evidence Source |
|---|---|---|---|
| Boiling Point | ~170°C | Azetidin-3-ol | |
| Density | 1.142 g/cm³ | Azetidin-3-ol | |
| Light Sensitivity | High | Azetidin-3-ylmethanol |
Advanced: What strategies are effective for selective hydrogenation of the propargyl group while preserving the azetidine ring?
Answer :
Selective hydrogenation requires catalysts that avoid ring-opening:
- Catalysts : Lindlar catalyst (Pd/CaCO₃, quinoline-poisoned) or ligand-modified Pd nanoparticles .
- Solvent : Ethanol or ethyl acetate to stabilize intermediates.
- Monitoring : Use ¹H NMR to track alkyne-to-alkene conversion (disappearance of δ 2.0–2.5 ppm signals).
Table 3 : Hydrogenation Selectivity in Propargyl Systems
| Catalyst | Substrate | Selectivity (%) | Evidence Source |
|---|---|---|---|
| Lindlar | Acetylenic alcohols | >90 | |
| Pd Nanoparticles | Propargyl derivatives | 85–95 |
Advanced: How can crystallographic data be refined using SHELXL to resolve structural ambiguities?
Answer :
SHELXL is ideal for high-resolution refinement:
Q. Key Features :
- HAREA : Assign hydrogen atoms accurately.
- AFIX constraints for disordered propargyl groups.
Basic: What spectroscopic techniques reliably characterize the stereochemistry of this compound?
Q. Answer :
- NMR :
- ¹H/¹³C NMR : Identify propargyl (δ 1.8–2.5 ppm) and azetidine protons (δ 3.5–4.5 ppm).
- NOESY : Confirm spatial proximity of azetidine H and propargyl groups.
- X-ray Crystallography : Definitive stereochemical assignment .
Advanced: How do steric/electronic effects influence regioselectivity in electrophilic additions to the propargyl group?
Answer :
The azetidine ring’s electron-donating effect activates the propargyl terminus:
- Electrophilic Additions : Halogens or acids favor terminal addition due to ring-induced polarization.
- Steric Hindrance : Bulky substituents on azetidine may divert reactivity to internal positions.
Case Study :
In hydrohalogenation, HBr adds to the terminal alkyne carbon (Markovnikov orientation) .
Basic: What are common side reactions during synthesis, and how can they be minimized?
Q. Answer :
- Side Reactions :
- Over-alkylation forming quaternary ammonium salts.
- Azetidine ring-opening under acidic/basic conditions.
- Mitigation :
- Use stoichiometric alkylating agents.
- Neutralize reaction post-synthesis promptly.
Advanced: How can DFT predict reactivity in nucleophilic additions to this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
